N-(2,2-dimethylpropyl)-2-hydroxybenzamide
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Overview
Description
N-(2,2-dimethylpropyl)-2-hydroxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzene ring substituted with a hydroxyl group and an amide group, where the amide nitrogen is bonded to a 2,2-dimethylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-dimethylpropyl)-2-hydroxybenzamide typically involves the reaction of 2-hydroxybenzoic acid (salicylic acid) with 2,2-dimethylpropylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere (e.g., argon) and a solvent such as dichloromethane.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the synthesis while maintaining product purity and consistency.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-dimethylpropyl)-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) is commonly used for the reduction of the amide group.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: Formation of 2-hydroxybenzoic acid derivatives.
Reduction: Formation of N-(2,2-dimethylpropyl)-2-aminobenzene.
Substitution: Formation of nitro or halogenated derivatives of this compound.
Scientific Research Applications
N-(2,2-dimethylpropyl)-2-hydroxybenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,2-dimethylpropyl)-2-hydroxybenzamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the amide group can participate in various biochemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2,2-dimethylpropyl)-2-aminobenzamide
- N-(2,2-dimethylpropyl)-2-methoxybenzamide
- N-(2,2-dimethylpropyl)-2-chlorobenzamide
Uniqueness
N-(2,2-dimethylpropyl)-2-hydroxybenzamide is unique due to the presence of both a hydroxyl group and an amide group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
N-(2,2-dimethylpropyl)-2-hydroxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-12(2,3)8-13-11(15)9-6-4-5-7-10(9)14/h4-7,14H,8H2,1-3H3,(H,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUMQTTSAODFXFE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CNC(=O)C1=CC=CC=C1O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30358440 |
Source
|
Record name | N-(2,2-dimethylpropyl)-2-hydroxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30358440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
694450-22-1 |
Source
|
Record name | N-(2,2-dimethylpropyl)-2-hydroxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30358440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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